molecular formula C10H12ClNO3 B8028501 1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene

1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene

Cat. No.: B8028501
M. Wt: 229.66 g/mol
InChI Key: IROXWLCKIUXDIV-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a 2-methylpropoxy group, and a nitro group

Preparation Methods

The synthesis of 1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene typically involves the nitration of 1-Chloro-3-(2-methylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 2-methylpropoxy group, leading to the formation of corresponding aldehydes or acids.

Common reagents used in these reactions include sodium hydroxide, palladium on carbon, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine and 2-methylpropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Chloro-3-(2-methylpropoxy)-5-nitrobenzene can be compared with similar compounds such as:

    1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a nitro group, which can significantly alter its chemical reactivity and applications.

    1-Chloro-3-methyl-5-(2-methylpropoxy)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-chloro-3-(2-methylpropoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-7(2)6-15-10-4-8(11)3-9(5-10)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROXWLCKIUXDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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